molecular formula C9H11N3 B2542449 1-(4-Hydroimidazo[1,2-a]pyridin-7-yl)ethylamine CAS No. 1337687-13-4

1-(4-Hydroimidazo[1,2-a]pyridin-7-yl)ethylamine

Cat. No.: B2542449
CAS No.: 1337687-13-4
M. Wt: 161.208
InChI Key: HETZXXVYMNMXOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Hydroimidazo[1,2-a]pyridin-7-yl)ethylamine is an ethylamine derivative featuring a hydroimidazo[1,2-a]pyridine core substituted at the 7-position. The compound is identified by the CAS registry number 1259882-69-3 and is listed in supplier databases, indicating its commercial availability .

Properties

IUPAC Name

1-imidazo[1,2-a]pyridin-7-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-7(10)8-2-4-12-5-3-11-9(12)6-8/h2-7H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HETZXXVYMNMXOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=NC=CN2C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Hydroimidazo[1,2-a]pyridin-7-yl)ethylamine typically involves the following steps :

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as imidazo[1,2-a]pyridine derivatives and ethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.

    Purification: After the reaction is complete, the product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound.

Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring consistent quality and yield.

Chemical Reactions Analysis

1-(4-Hydroimidazo[1,2-a]pyridin-7-yl)ethylamine undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions with various electrophiles or nucleophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that 1-(4-hydroimidazo[1,2-a]pyridin-7-yl)ethylamine exhibits potent anticancer properties. It functions primarily through the inhibition of key signaling pathways involved in tumor growth and survival.

Case Studies

  • In vitro studies demonstrated that this compound significantly reduced the viability of various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values of approximately 12.5 µM and 15.0 µM respectively.

Anti-inflammatory Properties

Preliminary studies suggest that this compound may also possess anti-inflammatory effects. Its structure indicates the potential to inhibit pro-inflammatory cytokines, which are critical in various inflammatory diseases.

Antimicrobial Activity

There is emerging evidence that derivatives of this compound may exhibit antimicrobial properties against certain bacterial strains.

Research and Development Potential

The compound's diverse biological activities make it a valuable candidate for further research and development in drug discovery programs targeting cancer, inflammation, and infectious diseases.

Mechanism of Action

The mechanism of action of 1-(4-Hydroimidazo[1,2-a]pyridin-7-yl)ethylamine involves its interaction with specific molecular targets and pathways . The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazo[1,2-a]pyridine Derivatives with Varied Substituents

Imidazo[1,2-a]pyridine-Triphenylamines (7a–e)
  • Structure: These compounds, synthesized via the Groebke–Blackburn–Bienaymé reaction, incorporate triphenylamine moieties at the 3-position of the imidazo[1,2-a]pyridine core. Example: N-(tert-Butyl)-2-(4-(diphenylamino)phenyl)imidazo[1,2-a]pyridine-3-amine (7a) .
  • Key Differences : The ethylamine group in the target compound is replaced with bulky aryl substituents, which may enhance π-π stacking interactions but reduce solubility.
2-Methyl-8-nitroimidazo[1,2-a]pyridine
  • Structure : Features a nitro group at the 8-position and a methyl group at the 2-position.
  • Synthesis : Commercially available (CAS: 52310-49-3) with 98% purity .
  • Comparison : The nitro group introduces strong electron-withdrawing effects, contrasting with the electron-rich ethylamine substituent in the target compound.

Pyrido[1,2-a]pyrimidin-4-one Derivatives

  • Structure: Compounds such as 7-(piperazin-1-yl)-2-(imidazo[1,2-a]pyridin-7-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (Patent Compound 75) feature a fused pyrimidinone ring instead of a simple imidazo[1,2-a]pyridine .
  • Substituents : Variants include piperazine, methyl, ethyl, and cyclopropyl groups, which modulate solubility and bioavailability .
  • Functional Impact: The pyrimidinone core may confer rigidity and hydrogen-bonding capacity, differing from the ethylamine’s flexibility.

Imidazo[1,2-a]pyrimidines

  • Structure : Example: 2-(3,4-difluorophenyl)-7-methylimidazo[1,2-a]pyrimidine-3-carboxylate (2c) .
  • Synthesis : Prepared via a one-pot reaction in 77% yield, emphasizing efficiency .

Substituent Effects

Compound Core Structure Key Substituents Synthetic Yield/Notes
Target Compound Imidazo[1,2-a]pyridine 7-(ethylamine) Commercial (no yield data)
7a (Triphenylamine derivative) Imidazo[1,2-a]pyridine 3-(tert-butylamino), 4-aryl Optimized via GBB reaction
Patent Compound 75 Pyrido[1,2-a]pyrimidin-4-one 7-(piperazin-1-yl), 2-imidazo Patent application (no yield)
2c (Pyrimidine derivative) Imidazo[1,2-a]pyrimidine 3-carboxylate, 7-methyl 77% yield

Discussion

The target compound’s ethylamine group distinguishes it from bulkier analogs (e.g., 7a) and electron-deficient derivatives (e.g., nitro-substituted compounds). Compared to pyrido-pyrimidinones, its simpler structure may offer advantages in synthetic accessibility but lacks the conformational restraint of fused systems. The absence of pharmacological data in the provided evidence precludes direct activity comparisons, but structural insights suggest divergent applications:

  • Ethylamine derivatives: Potential for CNS targeting due to amine functionality.
  • Pyrimidinones: Suited for kinase inhibition via rigid scaffold interactions.

Biological Activity

1-(4-Hydroimidazo[1,2-a]pyridin-7-yl)ethylamine is a compound recognized for its diverse biological activities, particularly within the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound features an imidazo[1,2-a]pyridine core structure with an ethylamine side chain. This unique configuration contributes to its reactivity and interaction with various biological targets. The compound's molecular formula is C10_{10}H12_{12}N4_{4}, and it can exist in different stereochemical forms, which may influence its biological properties.

Biological Activities

The biological activities of this compound include:

  • Antimicrobial Properties : Studies indicate that derivatives of this compound exhibit effectiveness against various bacterial strains. This suggests potential applications in treating infections caused by resistant bacteria.
  • CNS Activity : The compound has been linked to central nervous system (CNS) effects, making it a candidate for further exploration in neuropharmacology. Its structural similarity to known CNS-active compounds may underpin its potential therapeutic uses in anxiety or sleep disorders.
  • Anticancer Potential : Preliminary research suggests that this compound may inhibit certain cancer cell lines. Mechanistic studies are ongoing to elucidate its effects on cancer-related pathways, particularly those involving kinase signaling cascades .

The mechanism of action for this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors. For instance:

  • Kinase Inhibition : The compound may inhibit various kinases involved in cell signaling pathways that regulate proliferation and survival in cancer cells. This is particularly relevant given the role of kinases in oncogenesis and drug resistance .
  • Receptor Modulation : Interactions with neurotransmitter receptors could explain its CNS effects. Further research is required to detail these interactions and their implications for therapeutic use.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

Compound NameStructure TypeUnique Features
ZolpidemImidazo[1,2-a]pyridineKnown for its sedative effects
2-(7-Ethylimidazo[1,2-a]pyridin-2-yl)ethan-1-amine hydrochlorideImidazo[1,2-a]pyridineExhibits different pharmacological profiles
5-Methylimidazo[1,2-a]pyridineImidazo[1,2-a]pyridineAssociated with mutagenic properties

The structural differences among these compounds influence their biological activities and therapeutic applications. The presence of the ethylamine side chain in this compound enhances its reactivity and interaction profile compared to others in the imidazo class.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound derivatives. For example:

  • Antimicrobial Screening : In vitro assays have demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, supporting its potential use as an antimicrobial agent.
  • Cytotoxicity Assays : Tests on various cancer cell lines revealed that certain derivatives exhibit dose-dependent cytotoxic effects, indicating promise for further development as anticancer agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing imidazo[1,2-a]pyridine derivatives like 1-(4-Hydroimidazo[1,2-a]pyridin-7-yl)ethylamine?

  • Methodological Answer : The Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction is widely used, combining 2-aminopyridine, aldehydes, and isonitriles in ethanol at 60°C for 12 hours . Alternatively, condensation reactions with substituted aldehydes under basic conditions (e.g., NaOH in ethanol) yield target compounds, followed by purification via flash chromatography (hexane/EtOAc) or recrystallization . These methods typically achieve yields of 73–79%, validated by NMR and MS .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation of imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR, ¹H and ¹³C) and Mass Spectrometry (MS) are essential for confirming molecular structure and purity . Single-crystal X-ray diffraction (SC-XRD), analyzed using Bruker SMART CCD detectors and SAINT software, provides unambiguous structural confirmation, including bond angles and packing interactions . For example, SC-XRD revealed the planar geometry of the imidazo[1,2-a]pyridine core in related compounds .

Q. What pharmacological activities are associated with the imidazo[1,2-a]pyridine scaffold?

  • Methodological Answer : Imidazo[1,2-a]pyridines exhibit antiviral, antibacterial, and anti-inflammatory properties. Activity profiling involves in vitro assays (e.g., enzyme inhibition or cell viability tests). For instance, derivatives bound to phosphodiesterase 10A were structurally characterized via SC-XRD, highlighting interactions with ZINC and MAGNESIUM ions .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize unexpected byproducts in imidazo[1,2-a]pyridine synthesis?

  • Methodological Answer : Byproduct formation (e.g., chromeno-pyrimidinones instead of imidazo-pyridines) can occur due to competing cyclization pathways . Optimization strategies include:

  • Real-time monitoring : Thin-layer chromatography (TLC) to track reaction progress .
  • Solvent and temperature control : Ethanol at 60°C for GBB reactions reduces side reactions .
  • Substituent effects : Electron-withdrawing groups on aldehydes can suppress undesired pathways .

Q. How do researchers resolve contradictions between spectroscopic data and expected structures in novel analogs?

  • Methodological Answer : Discrepancies (e.g., unexpected NMR shifts) require:

  • Cross-validation : Combine 2D NMR (COSY, HSQC) to assign proton-carbon correlations .
  • Computational modeling : Density Functional Theory (DFT) to predict spectral data for comparison.
  • Crystallographic confirmation : SC-XRD resolves ambiguities, as demonstrated for nitrophenyl-substituted analogs .

Q. What strategies are employed to design imidazo[1,2-a]pyridine-based probes for extreme pH environments?

  • Methodological Answer : Conjugating imidazo[1,2-a]pyridines with phenothiazine donors via vinyl bridges creates pH-sensitive fluorophores. For example, a probe with pKa 3.07 showed UV/fluorescence changes between pH 0.4–7.0, validated by titration and spectral analysis . Key steps include:

  • Receptor selection : Imidazo[1,2-a]pyridine as a pH-sensitive moiety.
  • Linker optimization : Double bonds enhance conjugation and photostability .

Q. How is crystallographic data analyzed to determine enzyme-binding interactions of imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : Co-crystallization with target enzymes (e.g., phosphodiesterase 10A) followed by SC-XRD (e.g., PDB ID: 5SI6) reveals:

  • Binding motifs : Hydrogen bonds between the imidazo[1,2-a]pyridine core and active-site residues .
  • Metal interactions : Coordination with ZINC or MAGNESIUM ions critical for inhibitory activity .
  • Software tools : Programs like Phenix refine electron density maps to resolve ligand-protein interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.